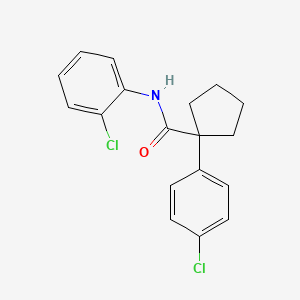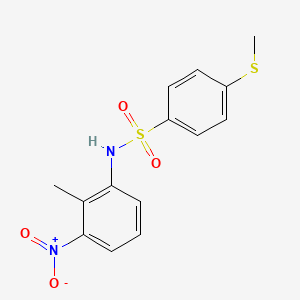
N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MNBS is a sulfonamide compound that has been synthesized through a multistep process. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 170-172 °C. The compound has a molecular formula of C14H14N2O4S2 and a molecular weight of 358.4 g/mol. MNBS has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science.
Mechanism of Action
The mechanism of action of MNBS is not fully understood. However, studies have suggested that it inhibits the activity of COX-2 by binding to its active site. This inhibition leads to the reduction of prostaglandin production, which results in the anti-inflammatory effects of MNBS. MNBS has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
MNBS has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation. MNBS has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, MNBS has been shown to have antibacterial activity against several strains of bacteria, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
MNBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MNBS has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, MNBS has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, MNBS has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
Future Directions
MNBS has several potential future directions for research. It can be further studied for its anti-inflammatory, anti-tumor, and antibacterial properties. MNBS can also be modified to improve its potency and selectivity. Additionally, MNBS can be studied for its potential applications in environmental science, such as the removal of heavy metals from contaminated water. Furthermore, MNBS can be studied for its potential applications in drug delivery, as it has been shown to have good solubility in organic solvents.
In conclusion, MNBS is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications. MNBS has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and environmental science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MNBS has several advantages for lab experiments, such as stability and low toxicity, but also has some limitations, such as a lack of clinical trials. MNBS has several potential future directions for research, such as further studies on its anti-inflammatory and anti-tumor properties, modification to improve its potency and selectivity, and potential applications in environmental science and drug delivery.
Synthesis Methods
The synthesis of MNBS involves several steps, including the reaction of 2-methyl-3-nitroaniline with methylthioacetic acid, followed by the reaction with chlorosulfonic acid. The resulting compound is then treated with ammonia to obtain MNBS. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Scientific Research Applications
MNBS has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MNBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. MNBS has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MNBS has been shown to have antibacterial activity against several strains of bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10-13(4-3-5-14(10)16(17)18)15-22(19,20)12-8-6-11(21-2)7-9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMWWQWLHEEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

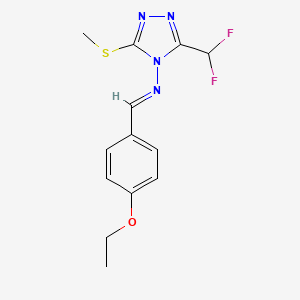
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)
![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
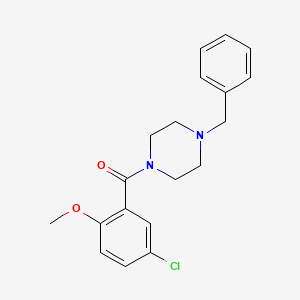
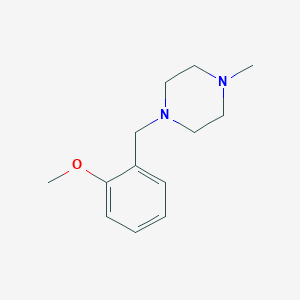
![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
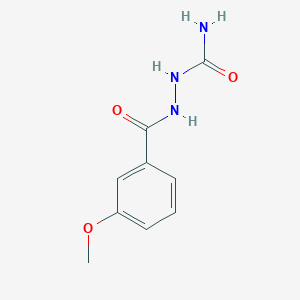
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)

